methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine
Overview
Description
Methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. These compounds are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine, also known as N-methyl-1-(1,4,5-trimethylimidazol-2-yl)methanamine, is a compound that contains an imidazole ring . Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to form two equivalent tautomeric forms , which may contribute to its diverse biological activities.
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which may influence its bioavailability.
Result of Action
Imidazole derivatives are known to have a broad range of biological activities , suggesting that they may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. One common method is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale cyclization reactions under controlled conditions. The use of catalysts such as nickel or rhodium is common to enhance the yield and selectivity of the desired product . The process may also involve multiple purification steps to ensure the high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
Methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazoles, dihydroimidazoles, and imidazole N-oxides .
Scientific Research Applications
Methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 1-Methylimidazole
- 2-Methylimidazole
- 4-Methylimidazole
- 1,2-Dimethylimidazole
Uniqueness
Methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-1-(1,4,5-trimethylimidazol-2-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-6-7(2)11(4)8(10-6)5-9-3/h9H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZKTEIXJCWHRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)CNC)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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